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For Researchers, Scientists, and Drug Development Professionals

Introduction to RH 795 for In Vivo Voltage Imaging
RH 795 is a lipophilic, styryl voltage-sensitive dye (VSD) that enables the optical recording of

neuronal activity with high temporal resolution. As a "fast-response" dye, its fluorescence

intensity changes rapidly in response to variations in the transmembrane potential of neurons.

This characteristic makes it a valuable tool for monitoring dynamic neuronal processes, such as

action potentials and subthreshold membrane potential fluctuations, in living animals.

One of the key advantages of RH 795 for in vivo imaging is its relatively low phototoxicity and

slower bleaching rate compared to other VSDs, making it suitable for long-term experiments.[1]

Furthermore, it does not induce vasoconstriction in cortical arteries, a side effect observed with

some other styryl dyes. This document provides detailed application notes and protocols for the

use of RH 795 in in vivo imaging studies, with a focus on two-photon microscopy.

Properties of RH 795
A summary of the key properties of RH 795 is provided in the table below.
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Property Value Reference

Chemical Formula C₂₆H₃₉Br₂N₃O₂ Biotium

Molecular Weight 585.42 g/mol Biotium

Solubility Water Biotium

One-Photon Excitation (in

Methanol)
~530 nm Biotium

One-Photon Emission (in

Methanol)
~712 nm Biotium

Two-Photon Excitation ~950 nm [2]

Two-Photon Emission (in

Octanol)
~640 nm [2]

Note: Spectral properties can be blue-shifted in cell membranes.

Experimental Workflow for In Vivo Imaging with RH
795
The following diagram illustrates the general workflow for in vivo voltage imaging using RH 795.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6119111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6119111/
https://www.benchchem.com/product/b12409352?utm_src=pdf-body
https://www.benchchem.com/product/b12409352?utm_src=pdf-body
https://www.benchchem.com/product/b12409352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Preparation

Dye Loading

Two-Photon Imaging

Data Analysis

Animal Anesthesia & Surgical Preparation

Cranial Window Implantation

Bulk Loading of RH 795

Prepare RH 795 Solution

Microscope Setup & Calibration

Image Data Acquisition

Motion Correction

Region of Interest (ROI) Selection

Fluorescence Signal Extraction

ΔF/F Calculation

Spike Detection & Analysis

Click to download full resolution via product page

Figure 1. Experimental workflow for in vivo imaging with RH 795.
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Detailed Experimental Protocols
Animal Preparation and Surgical Procedure
This protocol is adapted for adult mice and should be performed under aseptic conditions and

in accordance with institutional animal care and use guidelines.

Materials:

Anesthetic (e.g., isoflurane)

Stereotaxic frame

Surgical tools (scalpel, scissors, forceps)

Dental drill

3 mm coverglass

Cyanoacrylate glue and dental acrylic

Artificial cerebrospinal fluid (ACSF)

Procedure:

Anesthetize the mouse using isoflurane (1-2% in oxygen).

Secure the animal in a stereotaxic frame.

Shave the scalp and clean the area with an antiseptic solution.

Make a midline incision to expose the skull.

Using a dental drill, create a circular craniotomy (approximately 3 mm in diameter) over the

brain region of interest (e.g., somatosensory or visual cortex).

Carefully remove the bone flap, leaving the dura mater intact.

Place a 3 mm coverglass over the exposed dura and secure it with cyanoacrylate glue.
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Build a head-post and a well around the coverglass using dental acrylic for head fixation

during imaging.

Allow the animal to recover for at least one week before proceeding with dye loading and

imaging.

RH 795 Dye Loading (Bulk Loading)
This protocol describes a method for loading RH 795 into the cortex.[3][4]

Materials:

RH 795 dye

Dimethyl sulfoxide (DMSO)

Pluronic F-127

ACSF

Micropipette puller

Glass micropipettes

Picospritzer

Procedure:

Prepare the dye solution:

Prepare a 20% (w/v) solution of Pluronic F-127 in high-quality DMSO.

Dissolve RH 795 in the Pluronic/DMSO solution to a stock concentration of 10 mM.

On the day of the experiment, dilute the stock solution to a final concentration of 0.5-1 mM

in ACSF. The optimal concentration should be determined empirically for each

experimental setup.

Dye Injection:
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Anesthetize the animal and fix its head under the two-photon microscope.

Pull glass micropipettes to a fine tip.

Load the RH 795 solution into a micropipette.

Under visual guidance using the microscope, carefully insert the micropipette through the

dura mater into the cortex to a depth of approximately 200-300 µm.

Use a picospritzer to pressure-inject a small volume of the dye solution (e.g., at 10 psi for

1 minute).[4]

To stain a larger area, multiple injections can be made at locations approximately 200-300

µm apart.[4]

Incubation:

Allow the dye to diffuse and be taken up by the neurons for at least 1 hour before starting

the imaging session.[4]

Two-Photon Imaging
Imaging System:

A two-photon microscope equipped with a Ti:Sapphire laser is required.

Imaging Parameters:

Excitation Wavelength: Tune the laser to ~950 nm for optimal two-photon excitation of RH
795.[2]

Laser Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise

ratio (SNR) to minimize phototoxicity and photobleaching. A typical starting point is < 50 mW

at the objective, but this will need to be optimized.[5]

Objective: A high numerical aperture (NA) water-immersion objective (e.g., 20x or 40x) is

recommended for in vivo imaging.
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Scanning: Use a resonant or galvanometric scanner for image acquisition. For capturing fast

neuronal dynamics, high frame rates are essential. Frame rates of 30 Hz or higher are

commonly used for calcium imaging and should be a good starting point for voltage imaging.

[6] For very fast events, line scans can be acquired at 500 Hz or higher.[4]

Emission Filter: Use a bandpass filter appropriate for the emission spectrum of RH 795 (e.g.,

600-680 nm).

Data Analysis
The analysis of voltage imaging data involves several steps to extract meaningful neuronal

signals. The open-source software pipeline VolPy is specifically designed for this purpose.[1][7]

Data Analysis Workflow:

Motion Correction: Correct for motion artifacts arising from animal movement using

algorithms like NoRMCorre, which is implemented in VolPy.[8]

Region of Interest (ROI) Selection: Manually or semi-automatically identify individual neurons

as ROIs.

Fluorescence Signal Extraction: Extract the raw fluorescence intensity traces (F(t)) for each

ROI over time.

ΔF/F Calculation: Normalize the fluorescence signal to calculate the fractional change in

fluorescence (ΔF/F). A common method is: ΔF/F = (F - F₀) / F₀ where F is the fluorescence at

a given time point and F₀ is the baseline fluorescence. F₀ can be calculated as the mean or

median fluorescence over a defined window of inactivity or using a moving window average

for longer recordings.[9]

Spike Detection: Identify action potentials based on a threshold crossing of the ΔF/F signal

or the signal-to-noise ratio.[8]

Quantitative Data Summary:
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Parameter Expected Range/Value Notes

In Vivo Loading Concentration 0.5 - 1 mM

To be optimized for specific

brain region and imaging

depth.

Two-Photon Excitation ~950 nm [2]

Imaging Depth Up to 300 µm [5]

Fractional Fluorescence

Change (ΔF/F) for Spikes
5-10%

This is an estimate based on

other voltage indicators; needs

to be empirically determined

for RH 795.[5][7]

Signal-to-Noise Ratio (SNR)

for Spike Detection
> 3-4

A threshold for reliable spike

detection.[1][10]

Investigating Neuronal Signaling Pathways and
Activity Patterns
RH 795 imaging allows for the investigation of various neuronal activity patterns that are

fundamental to understanding neural circuit function.

Neuronal Signaling and Activity Patterns:

Spontaneous and Evoked Activity: RH 795 can be used to record both spontaneous

neuronal firing and activity evoked by sensory stimuli.

Subthreshold Dynamics: The high temporal resolution of voltage imaging can reveal

subthreshold membrane potential fluctuations that are not detectable with calcium imaging.

Neuronal Synchrony and Network Dynamics: By simultaneously recording from multiple

neurons, RH 795 imaging can be used to study the coordinated activity and temporal

relationships between neurons in a network.

Action Potential Propagation: High-speed imaging can potentially track the propagation of

action potentials along dendrites and axons.
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The diagram below illustrates how RH 795 imaging can be used to probe different aspects of

neuronal signaling.
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Figure 2. Neuronal signaling events detectable with RH 795.

Conclusion
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RH 795 is a powerful tool for in vivo voltage imaging, offering the ability to monitor neuronal

activity with high temporal resolution and for extended periods. The protocols and guidelines

presented here provide a comprehensive framework for researchers to successfully implement

RH 795 imaging in their studies of neural circuit function. Successful application will depend on

careful surgical preparation, optimization of dye loading and imaging parameters, and rigorous

data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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